2-[(2S)-2-(pyridin-3-yl)piperidin-1-yl]ethanol
Overview
Description
2-[(2S)-2-(pyridin-3-yl)piperidin-1-yl]ethanol is a chemical compound . It is a type of chemical entity and a subclass of a chemical compound . Its mass is 206.2846 dalton .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Scientific Research Applications
Chemical Protection and Polymer Synthesis : 2-(Pyridin-2-yl)ethanol has been shown to be an effective protecting group for methacrylic acid, which can be chemically or thermally removed after polymerization. This property makes it useful for polymer chemistry, specifically in the synthesis and modification of polymers like poly(methacrylic acid) (Elladiou & Patrickios, 2012).
Ligand Synthesis and Metal Complexation : Compounds similar to 2-[(2S)-2-(pyridin-3-yl)piperidin-1-yl]ethanol have been utilized in the synthesis of ligands for metal complexation. For instance, reactions involving aminoethylaminoethanol and pyridine-2-carbaldehyde have led to the formation of ligands that successfully complex with metals like copper and cadmium, which are characterized by X-ray diffraction, NMR spectroscopy, and other techniques (Mardani et al., 2019).
Catalysis in Polymerization Processes : N-cycloalkyl and N-piperidinyl substituted pyridine and quinoline derivatives have been employed in the synthesis of palladium(II) complexes. These complexes show significant catalytic activity in the polymerization of methyl methacrylate, a process important for producing certain types of plastics and resins (Kim et al., 2014).
Synthesis of Optically Active Compounds : In pharmaceutical and medicinal chemistry, enantiomerically pure compounds are crucial. One such example is the synthesis of (R)-1-(pyridin-3-yl)-2-aminoethanol, a key moiety in beta3-adrenergic receptor agonists. This synthesis involves a kinetic resolution process using specific lipases (Perrone et al., 2006).
Complex Formation and Crystallography : The reaction of aminoethylaminoethanol with pyridine-2-carbaldehyde leads to the formation of novel imidazo[1,5-a]pyridine derivatives, which are further complexed with cadmium chloride. These complexes are characterized using crystallography, showing potential applications in material science and coordination chemistry (Hakimi et al., 2012).
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a wide range of therapeutic effects .
Biochemical Pathways
Piperidine derivatives are known to interact with a variety of biochemical pathways, leading to their diverse therapeutic applications .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
2-[(2S)-2-pyridin-3-ylpiperidin-1-yl]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c15-9-8-14-7-2-1-5-12(14)11-4-3-6-13-10-11/h3-4,6,10,12,15H,1-2,5,7-9H2/t12-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQAULQBUDUAMP-LBPRGKRZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN([C@@H](C1)C2=CN=CC=C2)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350082 | |
Record name | 2-[(2S)-2-(pyridin-3-yl)piperidin-1-yl]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
23176-67-2 | |
Record name | 2-[(2S)-2-(pyridin-3-yl)piperidin-1-yl]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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